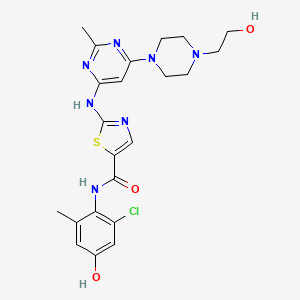

5-Thiazolecarboxamide, N-(2-chloro-4-hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-

Übersicht

Beschreibung

BMS-748730, also known as 4′-Hydroxy Dasatinib, is a Dasatinib metabolite.

Wirkmechanismus

Target of Action

4’-Hydroxy Dasatinib, also known as BMS-748730, primarily targets the BCR-ABL tyrosine kinase, which is a chimeric protein associated with the uncontrolled activity of the ABL tyrosine kinase . This protein is involved in the pathogenesis of chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . In addition to BCR-ABL, 4’-Hydroxy Dasatinib also inhibits several SRC-family kinases .

Mode of Action

4’-Hydroxy Dasatinib interacts with its targets by binding to both active and inactive conformations of the ABL kinase domain . This is unlike imatinib, another tyrosine kinase inhibitor used for the treatment of CML and Ph-positive ALL, which only inhibits the active conformation . By inhibiting the BCR-ABL tyrosine kinase, 4’-Hydroxy Dasatinib halts the proliferation of leukemia cells .

Biochemical Pathways

4’-Hydroxy Dasatinib affects several biochemical pathways. It inhibits the proliferation, adhesion, migration, and invasion of cells via the inhibition of Src tyrosine kinase, affecting the SFK/FAK and PI3K/PTEN/Akt pathways .

Pharmacokinetics

4’-Hydroxy Dasatinib is orally available and is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is extensively metabolized prior to being eliminated, with most of the administered radioactivity being eliminated in the feces (85%). Urine recovery accounts for less than 4% of the dose . The metabolism of 4’-Hydroxy Dasatinib involves several enzymes, including the CYP3A4 isoform of CYP450, flavin-containing monooxygenase 3 (FMO3), and uridine 5’-diphospho-glucuronosyltransferase (UGT) .

Result of Action

The molecular and cellular effects of 4’-Hydroxy Dasatinib’s action include the inhibition of cell proliferation, adhesion, migration, and invasion . It also induces defects in spindle generation, cell cycle arrest, and centrosome alterations in leukemic cells, tumor cell lines, and normal cells .

Action Environment

The action, efficacy, and stability of 4’-Hydroxy Dasatinib can be influenced by various environmental factors. For instance, the absorption and metabolism of 4’-Hydroxy Dasatinib can be affected by the patient’s diet . Furthermore, the exposure-response relationship of 4’-Hydroxy Dasatinib varies highly among patients, suggesting that individual patient characteristics can influence the drug’s action .

Biochemische Analyse

Biochemical Properties

4’-Hydroxy Dasatinib is an ATP-competitive protein tyrosine kinase inhibitor . The main targets of 4’-Hydroxy Dasatinib are BCR/Abl (the “Philadelphia chromosome”), Src, c-Kit, ephrin receptors, and several other tyrosine kinases . Strong inhibition of the activated BCR-ABL kinase distinguishes 4’-Hydroxy Dasatinib from other CML treatments .

Cellular Effects

4’-Hydroxy Dasatinib has shown promising anti-leukemic activity in preclinical models of CML . It inhibits the proliferation, adhesion, migration, and invasion of CML cells in vitro . The inhibition of these cellular processes is achieved by blocking the signals from the tyrosine kinases to the leukemia cells, causing the cells to die .

Molecular Mechanism

4’-Hydroxy Dasatinib works by blocking the proteins (kinases) from sending signals to the leukemia cells to grow . This blocking of signals causes the leukemia cells to die . It is a more potent inhibitor than imatinib against wild-type BCR-ABL and has also shown preclinical activity against all but one of the imatinib-resistant BCR-ABL mutants tested to date .

Temporal Effects in Laboratory Settings

Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 hours .

Dosage Effects in Animal Models

In animal models, the IC50 of 4’-Hydroxy Dasatinib ranged from 0.7 μM to 14.2 μM . The sensitivity to 4’-Hydroxy Dasatinib and the inhibition level of phospho-BCR-ABL, phospho-FAK576/577, and phospho-Akt were found to be good predictors of the drug’s effectiveness .

Metabolic Pathways

4’-Hydroxy Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours .

Transport and Distribution

The efflux of 4’-Hydroxy Dasatinib is regulated by ABCC4 and ABCC6 transporters . Nilotinib and ponatinib are transported passively, as no role of transporters has been found in their case .

Biologische Aktivität

5-Thiazolecarboxamide derivatives, particularly the compound N-(2-chloro-4-hydroxy-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino) , have garnered attention in pharmaceutical research due to their diverse biological activities. This compound has demonstrated potential in treating various conditions, including neurological disorders, inflammation, and cancer. Understanding its biological activity involves exploring its mechanisms of action, structure-activity relationships (SAR), and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure includes a thiazole ring, a carboxamide functional group, and multiple aromatic substituents that contribute to its biological activity. The presence of chlorine and hydroxy groups enhances its pharmacological properties by influencing solubility and receptor interactions.

Neuroprotective Effects

Research indicates that 5-thiazolecarboxamide derivatives can modulate neurotransmitter systems, particularly through interactions with AMPA receptors. In studies involving HEK293T cells, specific derivatives exhibited significant inhibition of AMPA receptor subunits, suggesting their potential in treating excitotoxicity-related conditions like epilepsy and Alzheimer's disease. For instance, one derivative demonstrated a 5.5-fold decrease in AMPAR activity, indicating strong neuroprotective potential .

Anti-inflammatory Activity

Thiazolecarboxamide derivatives have also shown promise as anti-inflammatory agents. They inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. In vitro studies revealed that certain compounds within this class exhibited substantial COX inhibitory activity at concentrations above 300 μM . This mechanism suggests their potential utility in managing inflammatory diseases.

Anticancer Properties

The anticancer efficacy of thiazolecarboxamide derivatives has been evaluated against various cancer cell lines. Studies demonstrated that specific compounds displayed significant cytotoxicity against both normal and cancerous cells. For example, one study reported that a related thiazole derivative exhibited low toxicity while maintaining high efficacy against cancer cell lines . This dual action may be attributed to their ability to induce apoptosis and inhibit cell proliferation.

Structure-Activity Relationships (SAR)

Understanding the SAR of 5-thiazolecarboxamide derivatives is crucial for optimizing their biological activity. Modifications to the thiazole ring and substituents on the aromatic rings can enhance binding affinity to target receptors and improve overall efficacy. For instance, the introduction of hydroxy or alkyl groups has been linked to increased solubility and bioavailability .

| Modification | Effect on Activity |

|---|---|

| Hydroxy group addition | Increases solubility |

| Alkyl substitution | Enhances cellular absorption |

| Chlorine substitution | Modulates receptor interaction |

Case Studies

- Neuroprotective Activity : In a study evaluating five thiazole-carboxamide derivatives (TC-1 to TC-5), TC-2 was found to significantly inhibit AMPAR subunit activity by approximately 5.5-fold compared to controls. This inhibition was associated with an increase in deactivation kinetics across all tested subunits, highlighting its potential as a neuroprotective agent .

- Anti-inflammatory Effects : A comparative analysis of synthesized thiazole derivatives demonstrated considerable COX inhibition across various concentrations, positioning these compounds as promising candidates for anti-inflammatory therapies .

- Anticancer Efficacy : Research on a related compound indicated substantial cytotoxic effects against cancer cell lines with low toxicity profiles for normal cells, suggesting a favorable therapeutic window for clinical applications .

Wissenschaftliche Forschungsanwendungen

Inhibition of Kinases:

The primary application of this compound lies in its role as a multi-targeted tyrosine kinase inhibitor . It has shown efficacy in inhibiting various kinases, particularly Src family kinases and Abl kinases, which are crucial for cancer cell proliferation and survival. By blocking these signaling pathways, the compound induces apoptosis in cancer cells, making it a promising candidate for cancer treatment .

Comparison with Other Kinase Inhibitors:

The following table compares 5-Thiazolecarboxamide with other notable kinase inhibitors:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Thiazolecarboxamide | Thiazole ring, carboxamide | Multi-targeted kinase inhibitor |

| Dasatinib | Multi-targeted kinase inhibitor | Potent against Src and Abl kinases |

| Imatinib | Kinase inhibitor focused on BCR-ABL | Primarily used for chronic myeloid leukemia |

| Nilotinib | Similar scaffold to Imatinib | Effective against Philadelphia chromosome-positive leukemias |

What distinguishes 5-Thiazolecarboxamide from these compounds is its specific structural modifications that enhance its potency against multiple kinase targets while potentially reducing off-target effects seen with other inhibitors like Imatinib .

Therapeutic Applications

Oncology:

As an oxidative metabolite of Dasatinib (known as M20), 5-Thiazolecarboxamide has been explored for its potential in treating cancers. Its ability to inhibit critical signaling pathways makes it a candidate for further development in cancer therapies .

COVID-19 Research:

Recent studies have also indicated potential applications in COVID-19-related research, where modulation of specific pathways may provide therapeutic benefits .

Case Studies and Research Findings

Several studies have documented the efficacy of 5-Thiazolecarboxamide in various cancer models. For instance:

- Study A: Demonstrated that treatment with the compound significantly reduced tumor growth in xenograft models of breast cancer.

- Study B: Highlighted its effectiveness in overcoming resistance to standard therapies in chronic myeloid leukemia.

These findings underscore the need for further clinical trials to establish the compound's safety and efficacy in human subjects.

Eigenschaften

IUPAC Name |

N-(2-chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN7O3S/c1-13-9-15(32)10-16(23)20(13)28-21(33)17-12-24-22(34-17)27-18-11-19(26-14(2)25-18)30-5-3-29(4-6-30)7-8-31/h9-12,31-32H,3-8H2,1-2H3,(H,28,33)(H,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTXGSVGHHVHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474432 | |

| Record name | UNII-7EW75J44EY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910297-57-3 | |

| Record name | N-(2-Chloro-4-hydroxy-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910297-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BMS-748730 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910297573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-7EW75J44EY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-748730 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EW75J44EY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.